3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
説明
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-21-12-15(17(20-21)26-2)16(23)19-10-13-5-8-22(9-6-13)27(24,25)14-4-3-7-18-11-14/h3-4,7,11-13H,5-6,8-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOLUHQMMCTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation can be achieved using methanol and methyl iodide, respectively, in the presence of a base such as sodium hydride.
Attachment of the Piperidinylmethyl Group: This step involves the reaction of the pyrazole derivative with a piperidine derivative, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation with Pyridine-3-sulfonyl Chloride:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and piperidinyl positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, triethylamine
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of sulfides or amines
Substitution: Formation of azides or alkylated derivatives
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide. In vitro evaluations demonstrated that this compound exhibits significant activity against various pathogens. For instance, it has been shown to possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 3-Methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 0.22 | Bactericidal |
| 3-Methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide | Staphylococcus epidermidis | 0.25 | Bactericidal |
Cancer Therapeutics
The compound has also been explored for its anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The mechanism of action often involves the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cancer biology .
Neuropharmacological Applications
Cognitive Enhancers
There is emerging evidence that pyrazole-based compounds may enhance cognitive functions. Studies suggest that these compounds could act on neurotransmitter systems associated with memory and learning, potentially offering new avenues for treating cognitive disorders such as Alzheimer's disease .
Table 2: Potential Neuropharmacological Effects
| Compound | Effect | Mechanism |
|---|---|---|
| 3-Methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide | Cognitive enhancement | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the effectiveness of various pyrazole derivatives, including the compound , against clinical strains of bacteria. The results indicated a strong correlation between the structural features of the compounds and their antimicrobial potency, suggesting that modifications to the pyrazole ring could enhance activity further .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on different cancer cell lines to assess its cytotoxic effects. The results showed that it significantly reduced cell viability in a dose-dependent manner, supporting its potential as a therapeutic agent in oncology .
作用機序
The mechanism by which 3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-Yl)-1H-Pyrazol-4-Amine ()
Structural Similarities :
- Pyrazole core with a pyridin-3-yl substituent.
- Substitution at position 4 (amine vs. carboxamide in the target compound).
Key Differences :
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), contrasting with the target compound’s likely sulfonylation and amidation steps .
SR-144528 ()
Structural Similarities :
- Pyrazole-carboxamide core.
- Bulky N-substituents (bicyclic system vs. sulfonylated piperidine in the target compound).
Key Differences :
- Pharmacology: SR-144528 is a cannabinoid CB2 antagonist (Ki < 10 nM), whereas the target compound’s sulfonamide group may alter receptor selectivity .
- Molecular Weight : SR-144528 (476.05 g/mol) is heavier due to its bicyclic substituent .
| Parameter | Target Compound | SR-144528 |
|---|---|---|
| Molecular Weight | Not provided | 476.05 g/mol |
| Receptor Activity | Unknown | CB2 antagonist |
| Structural Complexity | Moderate | High (bicyclic system) |
Fentanyl Analogs ()
Structural Similarities :
- Piperidine ring: Present in both the target compound and fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl).
Key Differences :
- Pharmacology : Fentanyl analogs are μ-opioid receptor agonists, while the target compound’s sulfonamide-pyridine group likely confers distinct target specificity .
- Functional Groups : Fentanyl derivatives lack pyrazole and sulfonamide motifs.
| Parameter | Target Compound | 4'-Methyl Acetyl Fentanyl |
|---|---|---|
| Core Structure | Pyrazole-carboxamide | Piperidine-acetanilide |
| Primary Target | Unknown | μ-Opioid receptor |
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
Structural Similarities :
- Pyrazole-carboxamide scaffold.
- Substituted pyridine (pyridin-3-ylsulfonyl in target vs. phenyl-pyrazolo-pyridine in this compound).
Key Differences :
- Complexity : The compound has a fused pyrazolo-pyridine system, increasing rigidity compared to the target compound’s flexible piperidine linker .
| Parameter | Target Compound | Compound |
|---|---|---|
| Molecular Weight | Not provided | 374.4 g/mol |
| Structural Flexibility | High (piperidine linker) | Low (fused ring system) |
生物活性
The compound 3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a novel small molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The compound features several key moieties:
- Pyrazole ring : Central to its structure, influencing biological interactions.
- Pyridine sulfonyl group : Enhances binding affinity to target proteins.
- Piperidine moiety : Contributes to the overall pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets, notably various enzymes and receptors. The sulfonyl group is known for forming strong interactions with protein targets, potentially inhibiting their activity. The piperidine and pyrazole moieties enhance the compound's binding affinity and specificity towards these targets.
Biological Activity Overview
Research has indicated that this compound exhibits significant activity against several biological pathways:
-
Kinase Inhibition :
- Recent studies have shown that compounds with similar structures often target kinases involved in cellular signaling pathways. For instance, inhibitors can affect the mTOR pathway, crucial for cell growth and metabolism .
- The compound may exhibit IC50 values in the low nanomolar range against specific kinases, indicating potent inhibitory effects.
- G Protein-Coupled Receptors (GPCRs) :
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-methoxy-1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide:
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Kinase Inhibition :
-
Allosteric Modulation of GPCRs :
- Another investigation highlighted a related compound's ability to act as a positive allosteric modulator at the 5-HT 2C receptor, demonstrating significant increases in intracellular calcium mobilization in response to serotonin . This suggests potential applications in treating disorders related to serotonin dysregulation.
Q & A
Q. Key Intermediates :
How can researchers optimize synthesis yield, particularly in sulfonylation and coupling steps?
Advanced
Low yields in sulfonylation (e.g., 17.9% in similar reactions ) and coupling can be addressed via:
- Catalyst Optimization : Use of copper(I) bromide or Pd-based catalysts to enhance reaction efficiency .
- Solvent and Temperature : Prolonged reaction times (48–72 hours) at 35–50°C in polar aprotic solvents (DMSO or DMF) .
- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate pure products .
Q. Example Optimization Table :
| Parameter | Adjustment | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Cu(I)Br addition | +10–15% | |
| Temperature | 50°C → 35°C | Reduced side products | |
| Purification | Gradient elution | Purity >98% |
What spectroscopic techniques are essential for characterization?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole (δ 11.55 ppm for NH ) and sulfonamide protons (δ 7.80–8.63 ppm ).
- HRMS : Verify molecular weight (e.g., m/z 392.2 ).
- HPLC : Assess purity (>98% ).
- IR : Identify carbonyl (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
How do structural modifications influence biological activity?
Advanced
SAR studies highlight:
Q. SAR Comparison Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridine → Benzyl | Reduced affinity for kinase targets | |
| Methoxy → Trifluoromethyl | Increased anti-inflammatory activity | |
| Piperidine → Azabicyclo | Improved selectivity |
What safety precautions are necessary during synthesis?
Q. Basic
- Ventilation : Handle sulfonyl chlorides in fume hoods due to toxicity .
- PPE : Gloves and goggles to prevent skin/eye contact with intermediates .
- First Aid : Immediate rinsing for spills (15 mins for eyes; remove contaminated clothing ).
How to resolve in vitro vs. in vivo activity contradictions?
Q. Advanced
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Formulation Adjustments : Use prodrug strategies (e.g., ester derivatives ) or lipid-based carriers to enhance bioavailability.
Effective purification methods for isolation?
Q. Basic
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >98% ).
- Recrystallization : Ethanol/water mixtures for crystalline intermediates .
Computational approaches for binding affinity prediction?
Q. Advanced
- Molecular Docking : Use SMILES/InChi keys (e.g., from ) to model interactions with kinases or GPCRs.
- MD Simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories .
Designing stability studies for shelf-life assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
